molecular formula C11H15NO B1275266 N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine CAS No. 110841-68-4

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine

Cat. No.: B1275266
CAS No.: 110841-68-4
M. Wt: 177.24 g/mol
InChI Key: BSQKVHKXGOEWBP-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Substance P (NK1) Receptor Antagonism

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine is related to compounds that have been studied for their potential in inhibiting substance P, a neuropeptide involved in pain perception. For instance, CP-96,345, a compound structurally similar to this compound, has been found to be a potent nonpeptide antagonist of the substance P (NK1) receptor. This selective NK1 antagonist could be instrumental in researching the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Monoamine Oxidase Inhibition

Compounds structurally related to this compound have been evaluated for their monoamine oxidase (MAO) inhibiting activity. This activity is crucial in neurochemical pathways and can have therapeutic implications. For example, a study found that derivatives of 4-methoxy-beta-hydroxyphenethylamine, a compound similar to this compound, inhibit monoamine oxidase and prevent reserpine-induced hypothermia in mice (Ferguson & Keller, 1975).

Chemical Synthesis and Functionalization

This compound can be involved in various chemical reactions for synthesizing and functionalizing other compounds. For instance, electrophilic amination of methyl N-(hydroxyphenyl)carbamates and similar compounds in polyphosphoric acid provides a method for producing amino and methoxyphenyl carbamates, showcasing the utility of such compounds in synthetic organic chemistry (Velikorodov et al., 2020).

N-Methylation in Medicine and Industrial Applications

N-Methylation of amines, including those structurally related to this compound, plays a major role in the production of medicines, pesticides, surfactants, and dyes. A study on the N-methylation of primary and secondary amines with methanol in a hydrogen-free system using combined Al2O3–mordenite catalysts highlights the significance of such processes in industrial and pharmaceutical applications (Su et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE is the Fatty Acid Amide Hydrolase (FAAH) enzyme . This enzyme plays a crucial role in the endocannabinoid system, where it is responsible for the degradation of endocannabinoids, a group of substances that regulate the release of neurotransmitters .

Mode of Action

N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The compound’s mechanism of inhibition is most likely irreversible or slowly reversible . This means that once N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE binds to FAAH, it remains bound for a significant period of time, preventing the enzyme from breaking down endocannabinoids .

Biochemical Pathways

By inhibiting FAAH, N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE affects the endocannabinoid system’s biochemical pathways . This system includes neuronal cannabinoid CB1 and peripheral cannabinoid CB2 receptors and their endogenous ligands . Both cannabinoid receptors are G protein-coupled receptors, and their activation inhibits adenyl cyclase, which decreases intracellular production of cyclic AMP .

Pharmacokinetics

The pharmacokinetics of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE in rats show that the compound has a slow absorption and elimination rate . The plasma concentration-time curve of the compound shows double peaks . The highest distribution of the compound after absorption was in the stomach, followed by the lung . This suggests that the compound may have a lung targeting property .

Result of Action

The inhibition of FAAH by N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE can lead to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects, as endocannabinoids modulate the release of neurotransmitters .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h3-6,8,12H,1,7,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQKVHKXGOEWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405927
Record name N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110841-68-4
Record name N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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